molecular formula C24H19N5O3 B11284434 {4-[(3,4-Dimethoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone

{4-[(3,4-Dimethoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone

Cat. No.: B11284434
M. Wt: 425.4 g/mol
InChI Key: BXOYWPMASKKOIH-UHFFFAOYSA-N
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Description

8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex organic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family.

Preparation Methods

The synthesis of 8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves the following steps :

    Starting Materials: The synthesis begins with 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde.

    Cyclization: Cyclization is achieved through an oxidation-reduction mechanism using chloranil.

    Reaction Conditions: The reaction mixture is refluxed in ethanol containing a catalytic amount of acetic acid for several hours.

Chemical Reactions Analysis

8-BENZOYL-N-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrazine hydrate.

    Substitution: Aromatic nucleophilic substitution reactions are common, especially with different amines and triazole-2-thiol.

Scientific Research Applications

This compound has several scientific research applications, including :

    Antiviral and Antimicrobial Activities: It has shown potential as an antiviral and antimicrobial agent.

    Anticancer Research: The compound has demonstrated cytotoxic activities against melanoma cell lines, making it a candidate for anticancer drug development.

    Pharmacophore Studies: It serves as a scaffold for designing novel pharmacophores with potential therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline family, such as :

  • 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine
  • Pyrimido-quinoxaline derivatives
  • Imidazo[1,2-a]quinoxaline derivatives

Properties

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

[4-(3,4-dimethoxyanilino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone

InChI

InChI=1S/C24H19N5O3/c1-31-20-11-9-17(13-21(20)32-2)26-23-24-28-25-14-29(24)19-12-16(8-10-18(19)27-23)22(30)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,26,27)

InChI Key

BXOYWPMASKKOIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5)OC

Origin of Product

United States

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